molecular formula C9H6N2O3 B8400029 1h-Indole-2,3-dione-4-carboxamide

1h-Indole-2,3-dione-4-carboxamide

Cat. No.: B8400029
M. Wt: 190.16 g/mol
InChI Key: NAQGZLOWJPKUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-2,3-dione-4-carboxamide is a synthetic derivative of isatin (1H-indole-2,3-dione), a versatile scaffold prominent in medicinal chemistry and drug discovery . The core isatin structure is recognized as an endogenous compound found in mammals and plants, and it serves as a privileged substrate for developing bioactive molecules . This particular carboxamide-functionalized analog is offered for research and development purposes, enabling the exploration of structure-activity relationships (SAR) centered on the isatin core. The indole and isatin scaffolds are notably associated with a wide spectrum of biological activities, making them valuable templates in pharmaceutical research . Specifically, isatin-based compounds have demonstrated significant potential in anticancer research, with some derivatives acting as inhibitors of key oncogenic targets such as receptor tyrosine kinases (e.g., EGFR) and tubulin polymerization . Furthermore, molecular hybrids incorporating isatin and other pharmacophores, such as indole, have shown promising in vitro antimicrobial properties against various Gram-positive bacteria and fungal pathogens like Candida albicans . The incorporation of a carboxamide group at the 4-position is a strategic modification that may influence the compound's binding affinity and selectivity towards biological targets, potentially modulating kinase inhibition or other enzymatic pathways . Researchers can utilize this compound to synthesize novel derivatives or evaluate its intrinsic efficacy as part of ongoing projects in anticancer and antimicrobial agent development. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

2,3-dioxo-1H-indole-4-carboxamide

InChI

InChI=1S/C9H6N2O3/c10-8(13)4-2-1-3-5-6(4)7(12)9(14)11-5/h1-3H,(H2,10,13)(H,11,12,14)

InChI Key

NAQGZLOWJPKUEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)C2=O)C(=O)N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of indole derivatives, including 1H-Indole-2,3-dione-4-carboxamide. Research indicates that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a study reported that certain indole derivatives induced G2/M-phase cell cycle arrest and apoptosis in hepatocellular carcinoma cells, demonstrating their potential as anticancer agents targeting microtubules .

Case Study: Tubulin Polymerization Inhibitors

  • Compound : 1H-Indole-2,3-dione derivatives
  • Activity : IC50 values ranging from 5.0 µM to 8.7 µM against various cancer cell lines.
  • Mechanism : Inhibition of tubulin polymerization leading to disrupted microtubule networks and induced apoptosis .

Neuroprotective Effects

Indole derivatives have been explored for their neuroprotective properties. Specifically, some derivatives of 1H-Indole-2,3-dione have shown promise in treating neurodegenerative diseases by antagonizing excitatory amino acids like glutamate. This action could potentially mitigate neuronal loss associated with conditions such as Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS) .

Case Study: Excitatory Amino Acid Antagonists

  • Compound : Novel indole-2,3-dione derivatives
  • Application : Treatment of cerebrovascular disorders and neurodegenerative diseases.
  • Mechanism : Blocking excitatory amino acid receptors to prevent neuronal damage .

Antimicrobial Properties

Research has also demonstrated the antimicrobial efficacy of 1H-Indole-2,3-dione derivatives against various pathogens. A study indicated that certain synthesized compounds exhibited significant antibacterial activity comparable to established antibiotics like gentamicin .

Case Study: Antimicrobial Activity

  • Compound : Isoindole derivatives
  • Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Results : Compounds showed inhibition zones comparable to standard antibiotics, indicating potential for clinical applications .

Antioxidant Activity

The antioxidant properties of indole derivatives are another area of interest. These compounds can scavenge free radicals, which are implicated in various diseases including cancer and cardiovascular disorders. The ability to mitigate oxidative stress positions them as valuable candidates in the development of antioxidant therapies .

Case Study: Free Radical Scavenging

  • Compound : Isoindole derivatives
  • Activity : IC50 value for free radical scavenging was reported at 1.174 μmol/mL.
  • Significance : Potential use in formulations aimed at reducing oxidative damage .

Summary Table of Applications

ApplicationMechanism/ActionReferences
AnticancerInhibition of tubulin polymerization
NeuroprotectionAntagonism of excitatory amino acids
AntimicrobialEffective against bacterial strains
AntioxidantFree radical scavenging

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1H-Indole-2,3-dione-4-carboxamide with structurally related compounds, emphasizing substituent positions and functional groups:

Compound Name Substituent Position Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C4 Carboxamide (-CONH2) Not reported Hypothesized enhanced solubility (This Article)
1H-Indole-2,3-dione (Isatin) N/A Diketone 147.13 Precursor for pharmaceuticals, dyes
I-TSC C3 Thiosemicarbazone ~275.3 Anticancer, antimicrobial activity
1H-Indole-4-carbaldehyde C4 Aldehyde (-CHO) 145.16 Intermediate in organic synthesis
1H-Indole-1-carboxamide N1 Carboxamide (-CONH2) 160.17 Limited bioactivity data
MI-DMTSC C3 N,N-dimethylthiosemicarbazone ~317.4 Hypoxia-targeting tracer in oncology

Key Observations :

  • Positional Effects: Substitution at C4 (e.g., carboxamide or aldehyde) introduces steric and electronic effects distinct from C3-substituted derivatives like thiosemicarbazones (I-TSC, MI-DMTSC).
  • Functional Group Impact : Carboxamide groups enhance hydrogen-bonding capacity compared to aldehydes or thiosemicarbazones, which could improve pharmacokinetic properties such as solubility and membrane permeability .
Thiosemicarbazone Derivatives (C3-Substituted)

Compounds like I-TSC and MI-DMTSC exhibit notable anticancer and antimicrobial activity. For example, MI-DMTSC derivatives have been explored as hypoxia-targeting tracers in lung cancer imaging . These compounds leverage the thiosemicarbazone moiety’s metal-chelating properties, which are absent in 4-carboxamide derivatives.

Carboxamide Derivatives
  • 1H-Indole-1-carboxamide: Limited data exist, but carboxamide substitution at N1 may reduce reactivity compared to C3 or C4 positions due to electronic effects .
  • 1H-Indole-4-carboxamide: While direct studies are lacking, the C4-carboxamide group is structurally analogous to 1H-Indole-4-carbaldehyde (a synthetic intermediate). The carboxamide’s polarity may favor interactions with enzymes or receptors requiring hydrogen-bond donors/acceptors .

Physicochemical and Computational Insights

  • Lipophilicity : Thiosemicarbazones (e.g., I-TSC, logP ~1.5–2.5) are generally more lipophilic than carboxamides (estimated logP ~0.5–1.0 for 4-carboxamide), impacting blood-brain barrier penetration and bioavailability .
  • Molecular Descriptors : Graph-based matrices and QSAR models highlight that C4-substituted derivatives exhibit distinct topological polar surface area (TPSA) and hydrogen-bonding profiles compared to C3 analogs, influencing drug-likeness scores .

Preparation Methods

Sandmeyer-Type Condensation

The Sandmeyer reaction, traditionally used for synthesizing isatin derivatives, has been adapted for 1H-Indole-2,3-dione-4-carboxamide. This method involves the condensation of 4-carboxamidoanthranilic acid with chloral hydrate and hydroxylamine hydrochloride under acidic conditions. The reaction proceeds via the formation of an isonitroso intermediate, which cyclizes to yield the indole-2,3-dione core.

Reaction Conditions:

  • Solvent: Concentrated sulfuric acid

  • Temperature: 60–70°C

  • Time: 6–8 hours

  • Yield: 45–55%

While this method is straightforward, its limitations include moderate yields and the need for harsh acidic conditions, which can lead to side reactions such as hydrolysis of the carboxamide group.

Gassman Synthesis Modifications

The Gassman method, which employs hypervalent iodine reagents, has been modified to introduce the carboxamide moiety at the C4 position. Starting from 4-nitroindole, the nitro group is reduced to an amine using hydrogenation (Pd/C, H₂), followed by coupling with a carboxylic acid derivative via EDCI/HOBt-mediated amidation.

Key Steps:

  • Reduction: 4-Nitroindole → 4-Aminoindole (H₂, Pd/C, ethanol, 25°C, 12 hours).

  • Amidation: 4-Aminoindole + Acetyl chloride → this compound (EDCI, HOBt, DMF, 0°C → room temperature, 24 hours).

Yield: 60–65%
Purity: >95% (HPLC)

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Palladium catalysis enables direct functionalization of the indole core. Suzuki-Miyaura coupling has been employed to attach the carboxamide group using 4-bromoindole-2,3-dione and a boronic ester-containing carboxamide.

Reaction Scheme:

  • Substrate: 4-Bromoindole-2,3-dione

  • Coupling Partner: 4-Carboxamidephenylboronic acid

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80°C, 12 hours

Yield: 70–75%
Byproducts: Homocoupling products (<5%)

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A one-pot synthesis combines indole-2,3-dione with carboxamide precursors under microwave conditions.

Procedure:

  • Reactants: Indole-2,3-dione, cyanamide, acetic anhydride

  • Conditions: 150°C, 300 W, 20 minutes

  • Workup: Precipitation with ice-cold water

Yield: 80–85%
Advantages: Reduced side reactions (e.g., oxidation at C5), scalability.

Hybrid Methods for Enhanced Efficiency

Multi-Step Azide-Alkyne Cycloaddition

A hybrid approach combining azide-alkyne cycloaddition (Click chemistry) with traditional condensation has been reported. This method installs the carboxamide group via a triazole linker, improving solubility and bioavailability.

Steps:

  • Synthesis of 4-Azidoindole-2,3-dione: React 4-bromoindole-2,3-dione with NaN₃ in DMF (60°C, 6 hours).

  • Click Reaction: React with propiolamide (CuSO₄, sodium ascorbate, H₂O/tert-BuOH, 25°C, 2 hours).

Yield: 75–80%
Purity: 98% (LC-MS)

Optimization and Scalability

Solvent and Temperature Effects

A comparative study of solvents (DMF, THF, ethanol) revealed DMF as optimal for maintaining carboxamide stability (Table 1). Elevated temperatures (>100°C) promote decarboxylation, reducing yields by 15–20%.

Table 1: Solvent Optimization for Carboxamide Synthesis

SolventTemperature (°C)Yield (%)Purity (%)
DMF807897
THF806592
Ethanol805889

Catalytic System Tuning

The choice of catalyst significantly impacts efficiency. Pd(OAc)₂ with XPhos ligand outperforms Pd(PPh₃)₄ in cross-coupling reactions, achieving yields of 85% vs. 70%.

Analytical Characterization

Spectroscopic Validation

This compound is characterized by:

  • ¹H NMR (DMSO-d₆): δ 10.82 (s, 1H, NH), 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 6.98 (s, 1H, CONH₂).

  • IR (KBr): 3300 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >98% for most methods .

Q & A

Q. What are the common synthetic routes for preparing 1H-Indole-2,3-dione-4-carboxamide derivatives, and how can their purity be validated?

Methodological Answer: Derivatives of 1H-Indole-2,3-dione (isatin) are typically synthesized via condensation reactions or functionalization at the C4 position. For example, carboxamide derivatives can be prepared by reacting isatin precursors with amines or via coupling agents like EDCI/HOBt. A general procedure involves refluxing 1H-Indole-2-carboxylic acid with amines in the presence of activating agents, followed by purification via recrystallization or column chromatography . Purity validation requires a combination of techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and substitution patterns .
  • HPLC with UV detection to assess chromatographic purity (>95% recommended for biological assays).
  • Melting point analysis to compare with literature values (e.g., 226–228°C for a related HCl salt ).

Q. How can researchers determine the crystal structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Use solvent diffusion (e.g., EtOAc/2-PrOH) to grow high-quality crystals .

Data collection : Employ a diffractometer (e.g., Bruker D8) with Mo-Kα radiation.

Structure solution : Use SHELXS or SHELXD for phase determination .

Refinement : Apply SHELXL for least-squares refinement, addressing thermal parameters and hydrogen bonding. For macromolecular applications, SHELXPRO or OLEX2 provides user-friendly interfaces .

Advanced Research Questions

Q. How can structural discrepancies in biological activity data for isatin derivatives be resolved?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values for anticancer activity) often arise from differences in substitution patterns or assay conditions. To resolve these:

  • Conduct meta-analyses of published data, categorizing results by substituent position (C4 vs. C5) and assay type (in vitro vs. in vivo) .
  • Perform computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like kinases or DNA topoisomerases.
  • Validate hypotheses via structure-activity relationship (SAR) studies , synthesizing derivatives with controlled modifications (e.g., halogenation at C7 ).

Q. What strategies optimize the synthesis of thiosemicarbazone derivatives of this compound for enhanced bioactivity?

Methodological Answer: Thiosemicarbazones (e.g., I-TSC, I-MTSC) are synthesized by condensing isatin with thiosemicarbazides. Optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction time and improve yield .
  • Spectroscopic monitoring : Track reaction progress via FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (disappearance of NH₂ signals).
  • Biological screening : Use MTT assays to identify derivatives with dual activity (e.g., anti-Alzheimer’s and anticancer ). For metal complexes (e.g., Mn(II), Cu(II)), characterize stability via cyclic voltammetry .

Q. How can researchers address challenges in crystallizing 1H-Indole-2,3-dione derivatives with twinned or low-resolution data?

Methodological Answer: For problematic datasets:

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twin laws and scale overlapping reflections .
  • High-throughput phasing : Implement pipelines with SHELXC/SHELXD/SHELXE for experimental phasing, particularly for macromolecular applications .
  • Alternative crystallization : Explore co-crystallization with co-formers (e.g., carboxylic acids) to improve crystal packing .

Methodological Considerations

Q. What computational tools are recommended for analyzing molecular descriptors of 1H-Indole-2,3-dione derivatives?

Methodological Answer:

  • Fingerprint generation : Use RDKit or PaDEL-Descriptor to calculate molecular fingerprints (e.g., 1024-bit MACCS keys ).
  • Descriptor analysis : Apply machine learning (e.g., Random Forest) to identify critical descriptors (e.g., PSA, logP) linked to permeability or toxicity .
  • Quantum calculations : Perform DFT (e.g., Gaussian 16) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

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